SIPI-7623
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SIPI7623 is a farnesoid X receptor antagonist.
Scientific Research Applications
Subheading: Antagonism of Farnesoid X Receptor Pathway
SIPI-7623, a derivative of an extract from Oriental wormwood (Artemisia capillaris), has been identified as a potential therapeutic agent for metabolic diseases such as hyperlipidemia and atherosclerosis. It functions through antagonism of the farnesoid X receptor (FXR) pathway. Research has demonstrated that this compound upregulates the expression of cholesterol-7-alpha-hydroxylase (CYP7A1), downregulates sterol-regulatory element-binding protein 1c (SREBP-1c) in the liver, and inhibits the expression of ileal bile acid binding-protein (IBABP) in the ileum of rats. These actions result in decreased levels of cholesterol and triglycerides, both in vitro and in vivo models, including HepG2 cell models and rat and rabbit models of atherosclerosis. Furthermore, this compound has been shown to reduce the extent of atherosclerotic lesions, suggesting its utility in the treatment of hyperlipidemia and atherosclerosis (Deng et al., 2018).
Development of Novel this compound Derivatives
Subheading: Enhancing FXR Antagonism Efficacy
The development of novel nonsteroidal this compound derivatives as farnesoid X receptor (FXR) antagonists has been explored to overcome the limitations of steroidal FXR antagonists, which often exhibit low potency. These new derivatives aim to provide improved efficacy compared to this compound and other known FXR antagonists like guggulsterone. The most potent compound identified in this research, compound A-11, demonstrated an IC50 of 7.8 ± 1.1 µM, showing significantly better activity compared to the original this compound (IC50 = 40.8 ± 1.7 µM) and guggulsterone (IC50 = 45.9 ± 1.1 µM). Additionally, molecular docking studies of A-11 within the FXR's ligand-binding domain have been conducted to understand its mechanism of action (Nian et al., 2018).
Properties
Molecular Formula |
C22H29NO3 |
---|---|
Molecular Weight |
355.48 |
IUPAC Name |
N-(5-(2,5-Dimethylphenoxy)-2-methylpentan-2-yl)-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C22H29NO3/c1-16-6-7-17(2)20(14-16)26-13-5-12-22(3,4)23-21(25)15-18-8-10-19(24)11-9-18/h6-11,14,24H,5,12-13,15H2,1-4H3,(H,23,25) |
InChI Key |
ZCSRDPSZGWKZFQ-UHFFFAOYSA-N |
SMILES |
O=C(NC(CCCOC1=CC(C)=CC=C1C)(C)C)CC2=CC=C(O)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SIPI7623; SIPI-7623; SIPI 7623 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.